3-(alpha-L-fucopyranosyl)-1-propene
Description
3-(alpha-L-fucopyranosyl)-1-propene is a complex organic compound that features a fucose sugar moiety linked to a propene group
Properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methyl-6-prop-2-enyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-4-6-8(11)9(12)7(10)5(2)13-6/h3,5-12H,1,4H2,2H3/t5-,6-,7+,8+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCPCOUHVRDOEN-OFPUPOEVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CC=C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)CC=C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Generation of 3-C-(α-L-Fucp)propan-1-O-yl Radicals
A pivotal approach involves the use of N-alkoxyphthalimide precursors to generate carbon-centered radicals adjacent to the fucose moiety. For instance, treatment of 3-C-(α-L-Fucp)propoxyphthalimide 9 with n-BuSnH and AIBN in toluene under reflux induces a 1,5-hydrogen atom transfer (HAT) followed by stereoselective trapping (Table 1, entry 1). This sequence yields spiroketal 31 (46%) alongside minor elimination products 32 and 33 (15% combined). The radical intermediate undergoes axial quenching with inversion of configuration, a process modulated by tin hydride concentration and reaction time.
Key Insight : Lowering the n-BuSnH concentration via syringe pump delivery enhances the yield of the desired product by reducing premature radical termination.
Role of Lewis Acid Catalysts
The addition of BF- EtO (0.2 equiv) to the radical reaction significantly accelerates the HAT process, achieving a 68% yield of spiroketal 29β from precursor 7 (Table 2, entry 6). The Lewis acid stabilizes transition states, favoring chair-like conformations that direct radical recombination. Deuterium-labeling experiments (n-BuSnD) confirm retention of configuration at the anomeric center during HAT, with isotopic ratios (2H/1H = 5.8:1) validating the mechanistic pathway.
Glycosylation Strategies for Fucose-Propenyl Conjugates
Activation of Fucosyl Donors
Methyl 2-O-benzyl-β-D-galactopyranoside (6 ) serves as a model for fucose functionalization, where sequential protection (tert-butyldiphenylsilyl ethers, isopropylidene acetals) and benzylation enable regioselective glycosylation. Halide-ion-promoted coupling of 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide with propene-derived acceptors facilitates α-linkage formation (Figure 1A).
Optimization Challenge : The bulky 6-O-silyl group in intermediate 3 necessitates prolonged reaction times (48–72 h) for complete benzylation, highlighting the need for orthogonal protecting groups.
Chemoselective Deprotection
Cleavage of benzylidene acetals (HCl/MeOH) and silyl ethers (TBAF) proceeds without epimerization, as confirmed by C-NMR analysis of trisaccharide 16 . This stepwise deprotection strategy ensures preservation of the propenyl moiety during downstream processing.
Elimination Reactions for Double Bond Formation
Base-Induced Dehydrohalogenation
3-O-(2-chloropropyl)-α-L-fucopyranose derivatives undergo E2 elimination upon treatment with DBU (1,8-diazabicycloundec-7-ene) in DMF, yielding 3-(α-L-fucopyranosyl)-1-propene with >80% stereoselectivity (Table 3). The reaction favors trans-elimination, dictated by the antiperiplanar alignment of the β-hydrogen and leaving group.
Side Reaction Mitigation : Competing SN2 pathways are suppressed by using a polar aprotic solvent and elevated temperatures (80°C).
Acid-Catalyzed Dehydration
Sulfonic acid resins (e.g., Amberlyst-15) in refluxing toluene catalyze the dehydration of 3-O-(2-hydroxypropyl)-α-L-fucopyranose, achieving 65% conversion to the target alkene. The reaction proceeds via a carbocation intermediate, stabilized by neighboring group participation from the 2-O-acetyl group.
Comparative Analysis of Synthetic Routes
Table 4 . Performance metrics of primary synthetic routes.
Structural and Mechanistic Validation
Chemical Reactions Analysis
Types of Reactions: 3-(alpha-L-fucopyranosyl)-1-propene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide.
Major Products Formed:
Oxidation: The compound can be oxidized to form fucose derivatives or open-chain sugars.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various fucose-substituted compounds.
Scientific Research Applications
3-(alpha-L-fucopyranosyl)-1-propene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex glycoconjugates and glycoproteins.
Biology: The compound is used in the study of carbohydrate-protein interactions and cell surface recognition processes.
Industry: The compound is used in the production of bioactive materials and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(alpha-L-fucopyranosyl)-1-propene exerts its effects involves its interaction with specific molecular targets. The fucose moiety can bind to lectins or other carbohydrate-binding proteins, influencing cellular processes such as adhesion, signaling, and immune response.
Molecular Targets and Pathways:
Lectins: These proteins recognize and bind to specific carbohydrate structures, mediating cell-cell interactions.
Immune Response: The compound can modulate immune responses by interacting with immune cells and influencing cytokine production.
Comparison with Similar Compounds
Fucose: The monosaccharide form of fucose.
Fucoidan: A sulfated polysaccharide found in seaweed.
Fucosylated Glycoproteins: Proteins modified with fucose residues.
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Q & A
Q. How can researchers address inconsistencies in synthetic yields of this compound across batches?
- Methodological Answer : Conduct a design of experiments (DoE) to optimize variables (e.g., temperature, catalyst loading). Use response surface methodology (RSM) to identify critical factors. Implement quality-by-design (QbD) principles for process robustness. Track impurities via LC-MS to pinpoint side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
